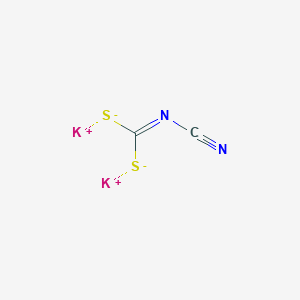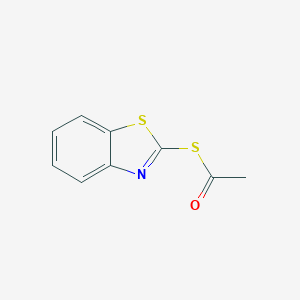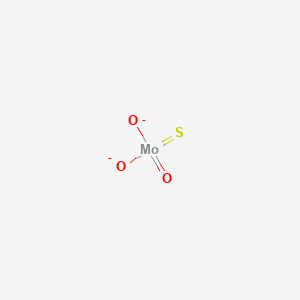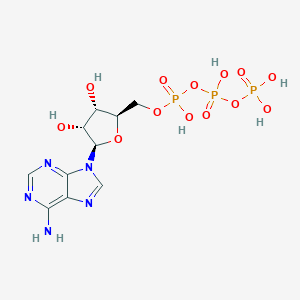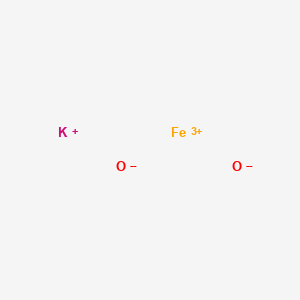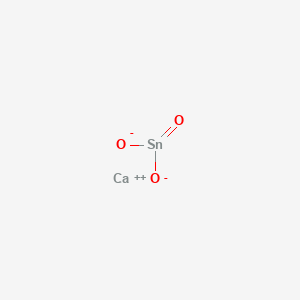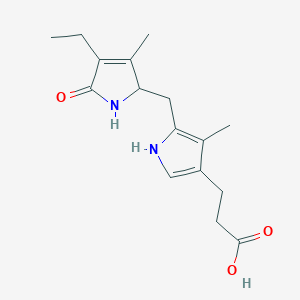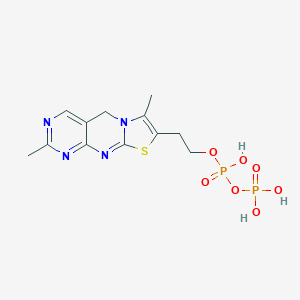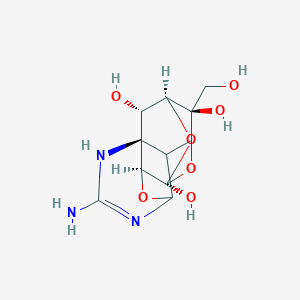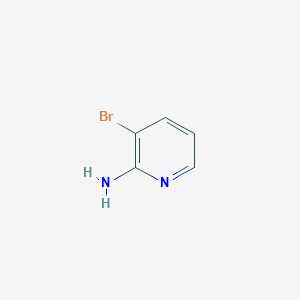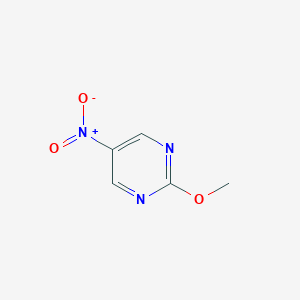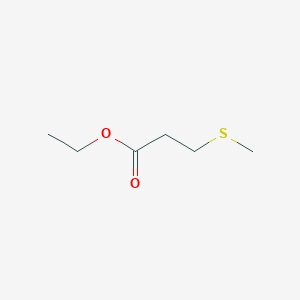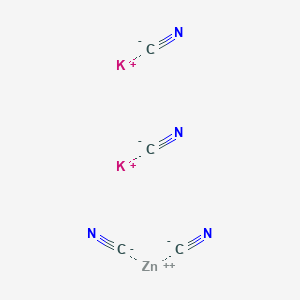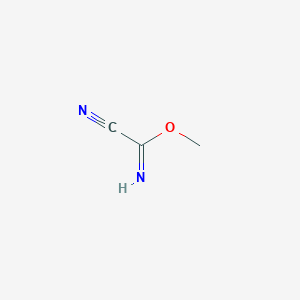
Methyl cyanoformimidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl cyanoformimidate, also known as MCFI, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. MCFI is a highly reactive compound that can be used as a reagent in organic synthesis, and its unique chemical properties make it a promising candidate for various biological applications.
Mecanismo De Acción
Methyl cyanoformimidate is a highly reactive compound that can undergo various chemical reactions due to the presence of the cyano and formimidate groups in its structure. The reactivity of Methyl cyanoformimidate is mainly due to the presence of the imidate group, which is a highly electrophilic center that can undergo nucleophilic addition reactions with various nucleophiles.
Efectos Bioquímicos Y Fisiológicos
Methyl cyanoformimidate has been found to have various biochemical and physiological effects. In vitro studies have shown that Methyl cyanoformimidate can inhibit the activity of various enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine. Methyl cyanoformimidate has also been found to have cytotoxic effects on various cancer cell lines, and its potential as an anticancer agent is currently being investigated.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl cyanoformimidate has several advantages and limitations for lab experiments. One of the main advantages of Methyl cyanoformimidate is its high reactivity, which makes it a useful reagent for various organic synthesis reactions. However, the high reactivity of Methyl cyanoformimidate can also be a limitation, as it can react with various nucleophiles in the lab, leading to unwanted side reactions.
Direcciones Futuras
There are several future directions for the research on Methyl cyanoformimidate. One potential area of research is the development of new synthetic routes for the preparation of Methyl cyanoformimidate and its derivatives. Another area of research is the investigation of the potential use of Methyl cyanoformimidate as an anticancer agent, and the development of new Methyl cyanoformimidate derivatives with improved cytotoxic activity. Additionally, the use of Methyl cyanoformimidate in the synthesis of various heterocyclic compounds and its potential applications in the field of materials science are also areas of future research.
Conclusion
Methyl cyanoformimidate is a highly reactive compound that has gained significant attention in the scientific research community due to its potential applications in various fields. Its unique chemical properties make it a promising candidate for various biological applications, and its high reactivity makes it a useful reagent for various organic synthesis reactions. The future research on Methyl cyanoformimidate is expected to lead to the development of new synthetic routes and the discovery of new applications in various fields.
Métodos De Síntesis
Methyl cyanoformimidate can be synthesized through the reaction of N-methylformamide with cyanogen chloride in the presence of a strong base such as sodium hydroxide. The reaction results in the formation of Methyl cyanoformimidate as a colorless liquid with a pungent odor.
Aplicaciones Científicas De Investigación
Methyl cyanoformimidate has been used in various scientific research applications due to its unique chemical properties. One of the most significant applications of Methyl cyanoformimidate is in organic synthesis, where it is used as a reagent for the synthesis of various organic compounds. Methyl cyanoformimidate is also used in the preparation of various heterocyclic compounds and has been found to be a useful reagent for the synthesis of pyrazoles, pyrimidines, and triazoles.
Propiedades
Número CAS |
13369-03-4 |
|---|---|
Nombre del producto |
Methyl cyanoformimidate |
Fórmula molecular |
C3H4N2O |
Peso molecular |
84.08 g/mol |
Nombre IUPAC |
methyl cyanomethanimidate |
InChI |
InChI=1S/C3H4N2O/c1-6-3(5)2-4/h5H,1H3 |
Clave InChI |
YYKFOMDVFMMBGQ-UHFFFAOYSA-N |
SMILES |
COC(=N)C#N |
SMILES canónico |
COC(=N)C#N |
Otros números CAS |
13369-03-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



